molecular formula C19H19NO4S B2915128 (2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid CAS No. 1932046-33-7

(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid

Cat. No.: B2915128
CAS No.: 1932046-33-7
M. Wt: 357.42
InChI Key: UJPVDWLZTVBWLC-LJQANCHMSA-N
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Description

(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Oligomers and Peptides

Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues

The compound is used in the synthesis of oligomers by incorporating monomer units into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length. This showcases its importance in synthesizing complex biochemical structures (Gregar & Gervay-Hague, 2004).

Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids

The compound's role in the advancement of solid phase peptide synthesis (SPPS) technology is significant. It has enabled the synthesis of biologically active peptides and small proteins under various conditions, demonstrating the compound's versatility in bioorganic chemistry (Fields & Noble, 2009).

Protection and Deprotection Strategies

The Fluoren-9-ylmethoxycarbonyl Group for the Protection of Hydroxy-Groups

This application demonstrates the use of the Fmoc group to protect hydroxy-groups in conjunction with various other protecting groups, highlighting its utility in synthetic chemistry for the preservation of functional groups during complex synthesis processes (Gioeli & Chattopadhyaya, 1982).

A Reversible Protecting Group for the Amide Bond in Peptides

The compound is utilized in synthesizing peptides with reversibly protected peptide bonds, demonstrating its application in preventing interchain association during solid phase peptide synthesis, which is crucial for the synthesis of 'difficult sequences' (Johnson et al., 1993).

Comparative Studies and Development of Novel Compounds

Comparative Studies of Nsc and Fmoc as N(alpha)-protecting Groups for SPPS

This research provides a comparative analysis of Fmoc with other protecting groups, showcasing its advantages in reducing the rearrangement of specific amino acid sequences during peptide synthesis, further highlighting its importance in the field of peptide science (Ramage et al., 1999).

Synthesis, Radiolabeling, and Biological Evaluation of Potential PET Radioligands

The compound is also utilized in the synthesis and evaluation of radioligands for positron emission tomography (PET), indicating its role in developing diagnostic tools in medicine (Yu et al., 2010).

Future Directions

: Vommina V. Suresh Babu, Kuppanna Ananda, and Ganga-Ramu Vasanthakumar. “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, 2000. Link : “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acidazides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, 2000. Link : “4- ( [ (9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid.” *Wako Pure

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-19(11-25,17(21)22)20-18(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,25H,10-11H2,1H3,(H,20,23)(H,21,22)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVDWLZTVBWLC-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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